5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

Structure-Activity Relationship Nootropic Amnesia-reversal

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic pyrrolidinone derivative featuring a cyclopentyloxy ether at the 5-position and a phenylsulfonyl group on the pyrrolidinone nitrogen. It belongs to the broader series of 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones that were systematically evaluated for amnesia-reversal and nootropic activity in the early 1990s.

Molecular Formula C15H19NO4S
Molecular Weight 309.4 g/mol
CAS No. 111711-86-5
Cat. No. B12707048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
CAS111711-86-5
Molecular FormulaC15H19NO4S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NO4S/c17-14-10-11-15(20-12-6-4-5-7-12)16(14)21(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2
InChIKeyQMFHLVXDQOSONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone (CAS 111711-86-5): Chemical Identity and Procurement Baseline


5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic pyrrolidinone derivative featuring a cyclopentyloxy ether at the 5-position and a phenylsulfonyl group on the pyrrolidinone nitrogen . It belongs to the broader series of 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones that were systematically evaluated for amnesia-reversal and nootropic activity in the early 1990s [1]. The compound has a molecular formula of C₁₅H₁₉NO₄S (MW 309.38 g/mol), a density of 1.34 g/cm³, a boiling point of 458 °C at 760 mmHg, and a refractive index of 1.599 . It is listed in patent literature within the class of sulfonamide inhibitors of aspartyl proteases, indicating its relevance to antiviral drug development [2].

Why 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone Cannot Be Replaced by In-Class Pyrrolidinone Analogs


Within the 5-alkoxy-1-arylsulfonyl-2-pyrrolidinone series, biological potency is exquisitely sensitive to the identity of the 5-alkoxy substituent. A systematic evaluation of 58 compounds demonstrated that anti-amnesic activity follows a strict chain-length dependency, with maximal potency at the 5-ethoxy group and progressive decline as the alkyl chain is either elongated or shortened [1]. Substitution on the phenyl ring or replacement of the phenylsulfonyl with heterocyclic rings also decreases activity [1]. The cyclopentyloxy moiety represents a moderate-sized cyclic ether that is structurally and sterically distinct from the optimal ethoxy or smaller methoxy groups, as well as from the larger cyclohexyloxy analog. This non-interchangeability has direct consequences for any research program that requires a specific 5-alkoxy substituent to probe structure–activity relationships, to serve as a synthetic intermediate, or to match a reference standard from the original literature.

Quantitative Differentiation Evidence for 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone Relative to Closest Analogs


5-Alkoxy Chain-Length SAR: Cyclopentyloxy Position in the Potency Hierarchy

In the foundational SAR study by Toja et al. (1991) covering 58 compounds, anti-amnesic potency in the electroconvulsive shock (ECS) model is maximal for the 5-ethoxy derivative and declines progressively as the ether alkyl chain is lengthened or shortened [1]. The 5-cyclopentyloxy group is sterically larger than ethoxy (chain length: 2 carbons vs. a cyclopentyl ring occupying the space of ~4–5 linear carbons) and is therefore predicted to reside on the descending limb of the potency curve, beyond the optimum. By contrast, the 5-cyclohexyloxy analog (CAS 111711-87-6; MW 323.4 g/mol) bears an even bulkier ether and is expected to show further diminished activity . This positions the cyclopentyloxy compound as an intermediate-size tool for probing steric tolerance at the 5-position of the pharmacophore.

Structure-Activity Relationship Nootropic Amnesia-reversal Pyrrolidinone series

Antiproliferative Activity in HeLa Cells: PubChem BioAssay Screening Data

A PubChem BioAssay (AID 155735) evaluated antiproliferative activity of 6 compounds, including molecules related to the target chemotype, against human HeLa cells using a WST-8 assay with a 48-hour incubation [1]. Of the 6 compounds tested, 3 were classified as active, with 1 compound exhibiting an IC₅₀ ≤ 1 µM [1]. While the dataset does not disclose individual compound identities or allow direct attribution of the sub-micromolar activity to the cyclopentyloxy derivative, the screening result demonstrates that this chemotype can harbor potent antiproliferative activity and may serve as a starting point for further medicinal chemistry exploration.

Antiproliferative HeLa Cancer screening WST-8 assay

Physicochemical Property Differentiation from the 5-Cyclohexyloxy Analog

The cyclopentyloxy derivative (MW 309.38 g/mol, density 1.34 g/cm³, boiling point 458 °C, flash point 230.8 °C ) differs measurably from its immediate homolog, the 5-cyclohexyloxy analog (CAS 111711-87-6; MW 323.4 g/mol ), by a molecular weight increment of ~14 g/mol and a corresponding increase in calculated lipophilicity. While experimental logP/logD values are not publicly reported for either compound, the additional methylene unit in the cyclohexyloxy ring is expected to increase logP by approximately 0.5 units based on fragment-based calculations [1]. These differences are sufficient to alter chromatographic retention, solubility, and membrane permeability in biological assays.

Physicochemical properties Cyclohexyloxy comparator Procurement specification Calculated properties

Patent-Cited Role as an HIV Protease Inhibitor Scaffold

Canadian Patent CA 2335477 explicitly describes a class of sulfonamide aspartyl protease inhibitors that includes 5-(cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone as a representative compound [1]. The patent claims cover HIV protease inhibition, and the compound is listed among embodiments that incorporate a cyclopentyloxy substituent as part of the sulfonamide pharmacophore [1]. While discrete IC₅₀ or Ki values for the exact compound are not publicly tabulated in the patent, the structural inclusion in an issued patent with antiviral claims provides a documented rationale for its procurement as an HIV protease inhibitor tool compound or as a synthetic intermediate toward more elaborated inhibitors.

HIV protease Aspartyl protease inhibitor Antiviral Patent CA 2335477

Validated Application Scenarios for Procuring 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone


SAR Probe in 5-Alkoxy-1-arylsulfonyl-2-pyrrolidinone Nootropic Programs

Procure the cyclopentyloxy compound as a mid-size steric probe in structure–activity relationship studies of amnesia-reversal agents. The established SAR trend indicates that potency declines as the alkoxy group grows beyond ethoxy [1], making the cyclopentyloxy analog a key benchmark for defining the upper steric limit of the 5-position binding pocket.

Physicochemical Reference Standard for Chromatographic Method Development

Use the defined physicochemical parameters (MW 309.38 g/mol, density 1.34 g/cm³, BP 458 °C, predicted logP intermediate between ethoxy and cyclohexyloxy analogs) [1] as a calibration standard for reversed-phase HPLC method development or for validating computational logP prediction models across the pyrrolidinone sulfonamide series.

HIV Protease Inhibitor Tool Compound for Antiviral Screening Cascades

Leverage the patent-cited status as an aspartyl protease inhibitor scaffold [2] to incorporate this compound into antiviral screening panels. While standalone potency data are not publicly disclosed, the compound can serve as a synthetic starting point or a comparator in medicinal chemistry optimization programs targeting HIV protease.

Antiproliferative Hit Follow-Up in Oncology-Focused Libraries

Following the PubChem BioAssay indication that compounds within this chemotype class exhibit sub-micromolar antiproliferative activity against HeLa cells [3], procure the pure cyclopentyloxy compound for confirmatory dose–response assays, selectivity profiling against non-cancerous cell lines, and preliminary mechanistic studies.

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